Cas no 2171416-74-1 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acid)

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acid is a specialized amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The compound’s chiral centers and branched alkyl side chains contribute to its utility in constructing complex peptide architectures with precise stereochemical control. The carboxylic acid moiety allows for further functionalization or conjugation, while the Fmoc group provides selective deprotection under mild basic conditions. This reagent is particularly valuable in medicinal chemistry and bioconjugation, where high-purity intermediates are essential for reproducible results. Its stability and well-defined reactivity profile make it a reliable choice for advanced synthetic workflows.
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acid structure
2171416-74-1 structure
商品名:3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acid
CAS番号:2171416-74-1
MF:C27H34N2O5
メガワット:466.569267749786
CID:6440530
PubChem ID:165812496

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acid
    • 3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(propan-2-yl)butanoic acid
    • 2171416-74-1
    • EN300-1574451
    • インチ: 1S/C27H34N2O5/c1-5-18(14-24(30)28-17(4)25(16(2)3)26(31)32)29-27(33)34-15-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,16-18,23,25H,5,14-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t17?,18-,25?/m1/s1
    • InChIKey: DWTXRXRUUBYTJX-JXHCQPQMSA-N
    • ほほえんだ: O(C(N[C@H](CC)CC(NC(C)C(C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 466.24677219g/mol
  • どういたいしつりょう: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 689
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1574451-0.25g
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(propan-2-yl)butanoic acid
2171416-74-1
0.25g
$3099.0 2023-06-04
Enamine
EN300-1574451-1.0g
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(propan-2-yl)butanoic acid
2171416-74-1
1g
$3368.0 2023-06-04
Enamine
EN300-1574451-500mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(propan-2-yl)butanoic acid
2171416-74-1
500mg
$3233.0 2023-09-24
Enamine
EN300-1574451-2500mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(propan-2-yl)butanoic acid
2171416-74-1
2500mg
$6602.0 2023-09-24
Enamine
EN300-1574451-2.5g
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(propan-2-yl)butanoic acid
2171416-74-1
2.5g
$6602.0 2023-06-04
Enamine
EN300-1574451-0.05g
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(propan-2-yl)butanoic acid
2171416-74-1
0.05g
$2829.0 2023-06-04
Enamine
EN300-1574451-0.5g
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(propan-2-yl)butanoic acid
2171416-74-1
0.5g
$3233.0 2023-06-04
Enamine
EN300-1574451-100mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(propan-2-yl)butanoic acid
2171416-74-1
100mg
$2963.0 2023-09-24
Enamine
EN300-1574451-10000mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(propan-2-yl)butanoic acid
2171416-74-1
10000mg
$14487.0 2023-09-24
Enamine
EN300-1574451-250mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(propan-2-yl)butanoic acid
2171416-74-1
250mg
$3099.0 2023-09-24

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acid 関連文献

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acidに関する追加情報

Comprehensive Analysis of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acid (CAS No. 2171416-74-1)

The compound 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acid (CAS No. 2171416-74-1) is a sophisticated peptide derivative widely utilized in pharmaceutical research and bioconjugation. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it invaluable in solid-phase peptide synthesis (SPPS). Researchers frequently search for "Fmoc-protected amino acids" or "peptide coupling reagents," reflecting its relevance in modern drug discovery and biotechnology.

In recent years, the demand for custom peptide synthesis has surged, driven by advancements in personalized medicine and therapeutic peptides. The 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acid plays a pivotal role in these applications due to its stereochemical purity and compatibility with automated synthesizers. Questions like "how to improve peptide yield" or "best Fmoc deprotection methods" highlight its technical significance in laboratories worldwide.

The compound's CAS No. 2171416-74-1 is often cross-referenced in patent literature and academic journals, particularly in studies exploring targeted drug delivery and enzyme inhibitors. Its branched alkyl chain and chiral center contribute to its bioactivity, making it a subject of interest for "structure-activity relationship (SAR) studies." Additionally, its carboxylic acid terminus allows for further functionalization, addressing queries such as "how to modify peptide C-terminus."

From an SEO perspective, keywords like "Fmoc-amino acid derivatives," "peptide building blocks," and "CAS 2171416-74-1 supplier" are critical for visibility. The compound aligns with trends in green chemistry, as researchers seek "eco-friendly peptide synthesis" methods. Its stability under ambient conditions and compatibility with non-toxic solvents further enhance its appeal in sustainable research practices.

In conclusion, 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(propan-2-yl)butanoic acid exemplifies the intersection of chemical innovation and biomedical application. Its versatility in peptide engineering and alignment with high-throughput screening methodologies ensures its continued prominence in scientific discourse. For those exploring "advanced peptide modifications" or "CAS 2171416-74-1 applications," this compound offers a robust foundation for cutting-edge research.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司